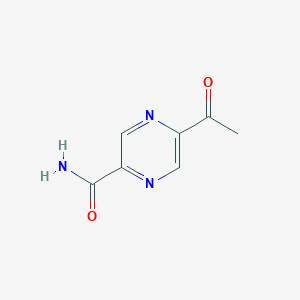

5-Acetylpyrazine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

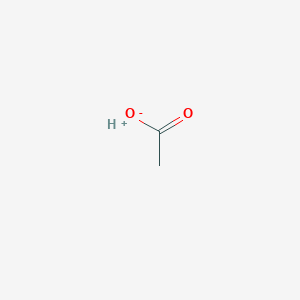

5-Acetylpyrazine-2-carboxamide is a chemical compound with the molecular formula C7H7N3O2 and a molecular weight of 165.1510 . It is a main product in the chemistry field .

Molecular Structure Analysis

The molecular structure of 5-Acetylpyrazine-2-carboxamide can be represented by the InChI key ALPVAENMJMTCLM-UHFFFAOYSA-N . The canonical SMILES representation is CC(=O)C1=CN=C(C=N1)C(=O)N .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

5-Acetylpyrazine-2-carboxamide: and its derivatives have been studied for their potential antimicrobial properties. The pyrrolopyrazine scaffold, which includes a pyrrole ring and a pyrazine ring, has shown a range of biological activities, including antimicrobial effects . This compound could be pivotal in the development of new antibiotics or antiseptic agents.

Kinase Inhibition

Kinases are enzymes that play a vital role in signal transduction and cell regulation5-Acetylpyrazine-2-carboxamide derivatives have shown activity in kinase inhibition, which is crucial for the treatment of various diseases, including cancer .

Tuberculosis Treatment

Research has indicated that pyrazinamide analogues, which include 5-Acetylpyrazine-2-carboxamide , exhibit activity against Mycobacterium tuberculosis . This opens up possibilities for the compound’s use in developing new treatments for tuberculosis, particularly in drug-resistant strains.

Wirkmechanismus

Target of Action

Related compounds such as quinoline-carboxamide derivatives have shown potential as anti-proliferative agents and pim-1 kinase inhibitors . Another related compound, 3-phenoxypyrazine-2-carboxamide, has been identified as a potent TGR5 agonist . TGR5 is an important target for the treatment of non-alcoholic steatohepatitis, type 2 diabetes mellitus (T2DM), and obesity .

Mode of Action

For instance, Pim-1 kinase inhibitors can interfere with the function of Pim-1 kinase, a protein involved in cell survival and proliferation . TGR5 agonists can stimulate TGR5, a G-protein-coupled bile acid receptor involved in energy homeostasis .

Biochemical Pathways

Compounds that inhibit pim-1 kinase or stimulate tgr5 could potentially affect a variety of biochemical pathways related to cell survival, proliferation, and energy homeostasis .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding how a drug is processed in the body and its bioavailability .

Result of Action

Based on the actions of similar compounds, it can be hypothesized that it may have anti-proliferative effects or modulate energy homeostasis .

Action Environment

The action, efficacy, and stability of 5-Acetylpyrazine-2-carboxamide could potentially be influenced by various environmental factors. For instance, the presystemic interactions of orally administered drugs with gut microbiota can contribute to the holistic benefits of the drugs . .

Eigenschaften

IUPAC Name |

5-acetylpyrazine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c1-4(11)5-2-10-6(3-9-5)7(8)12/h2-3H,1H3,(H2,8,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPVAENMJMTCLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=N1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetylpyrazine-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid](/img/structure/B116240.png)

![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-2-oxo-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B116250.png)

![[(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B116256.png)

![1,1-Difluoro-6-azaspiro[2.5]octane](/img/structure/B116267.png)